molecular formula C15H16NO3P B8574561 Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate

Diphenyl (R)-(2-Methylaziridin-1-yl)phosphonate

Cat. No. B8574561
M. Wt: 289.27 g/mol
InChI Key: AYLQICSBGVRCOK-UHFFFAOYSA-N
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Patent
US09321794B2

Procedure details

A 100 mL, 3-necked flask equipped with an overhead stirrer, reflux condenser and pressure equalizing addition funnel was charged with 2b (10.0 g, 34.6 mmol), THF (50 mL) and CuCl (42 mg, 1 mol %) and the stirrer was started. The stirred mixture was heated to 48° C. and the pressure equalizing addition funnel was charged with PhMgCl (2M in THF, 17.4 mL). This solution was added slowly while maintaining a reaction temperature of 48-51° C. The reaction was allowed to stir at 48-51° C. for an additional 2 hours until the GC analysis indicated the consumption of 2b (<1.0%) and the reaction mixture was cooled to ambient temperature. The reaction was quenched by slow addition to a cooled solution of saturated aqueous ammonium chloride/water mixture (50/50 v/v, 60 mL) while maintaining the batch temperature below 20° C. Heptanes (60 mL) was used to rinse the reactor and was transferred to the quench mixture. The biphasic mixture was agitated for 15 minutes and the aqueous layer was removed. The organic layer washed with deionized water (20 mL) and the organic phase concentrated under reduced pressure to give viscous oil. This residue was dissolved in heptanes (50 mL) and the solution was concentrated under reduced pressure. The residue was crystallized from ethanol (1 g/5 mL) to give 6b as a white solid (9.05 g, 72% yield, 99.85% GC purity containing 0.05% of 8b). Mp 102-103° C. (lit1 101-102° C.). 1H NMR (300 MHz, CDCl3) δ 7.38-7.11 (m, 15H), 3.83-3.65 (m, 1H), 3.00-2.89 (m, 1H), 2.86-2.78 (m, 1H), 2.73-2.62 (m, 1H), 1.15 (d, J=10.1 Hz, 3H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
42 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][N:3]1[P:5](=[O:20])([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:21]1([Mg]Cl)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>Cl[Cu].C1COCC1>[C:21]1([CH2:4][CH:2]([NH:3][P:5](=[O:20])([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:1])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1N(C1)P(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
CuCl
Quantity
42 mg
Type
catalyst
Smiles
Cl[Cu]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Cl
Step Three
Name
heptanes
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
to stir at 48-51° C. for an additional 2 hours until the GC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL, 3-necked flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
This solution was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature of 48-51° C
CUSTOM
Type
CUSTOM
Details
the consumption of 2b (<1.0%)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition to a cooled solution of saturated aqueous ammonium chloride/water mixture (50/50 v/v, 60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the batch temperature below 20° C
WASH
Type
WASH
Details
to rinse the reactor
STIRRING
Type
STIRRING
Details
The biphasic mixture was agitated for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
WASH
Type
WASH
Details
The organic layer washed with deionized water (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give viscous oil
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol (1 g/5 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C)NP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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